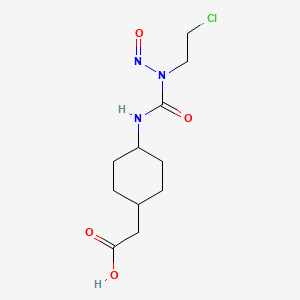
cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyclohexane ring, a nitrosourea group, and a chloroethyl side chain, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid typically involves multiple steps, starting from cis-4-aminocyclohexanecarboxylic acid. One common synthetic route includes the following steps:
N-Tosylation: The amino group of cis-4-aminocyclohexanecarboxylic acid is protected by tosylation.
Nitrosation: The protected amine is then subjected to nitrosation to introduce the nitroso group.
Chloroethylation: The nitrosated intermediate undergoes chloroethylation to attach the chloroethyl side chain.
Deprotection: Finally, the tosyl protecting group is removed to yield the desired compound.
Analyse Chemischer Reaktionen
cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl side chain can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of analogs for drug development, particularly in cancer research due to its potential cytotoxic properties.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid involves its interaction with cellular components. The nitrosourea group can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This alkylation process targets specific nucleophilic sites within the DNA, disrupting cellular functions and potentially leading to cell death .
Vergleich Mit ähnlichen Verbindungen
cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid can be compared with other nitrosourea compounds, such as:
Carmustine (BCNU): Another nitrosourea used in chemotherapy, known for its ability to cross the blood-brain barrier.
Lomustine (CCNU): Similar to carmustine, used in the treatment of brain tumors and Hodgkin’s lymphoma.
The uniqueness of this compound lies in its specific structural features, such as the cyclohexane ring and the chloroethyl side chain, which confer distinct reactivity and biological activity .
Eigenschaften
CAS-Nummer |
56208-24-3 |
|---|---|
Molekularformel |
C11H18ClN3O4 |
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
2-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C11H18ClN3O4/c12-5-6-15(14-19)11(18)13-9-3-1-8(2-4-9)7-10(16)17/h8-9H,1-7H2,(H,13,18)(H,16,17) |
InChI-Schlüssel |
RGSCZHWAYJQOJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CC(=O)O)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


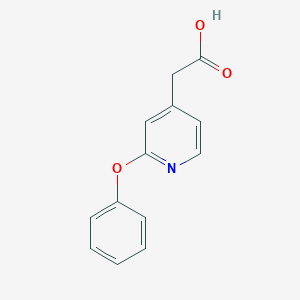
![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)
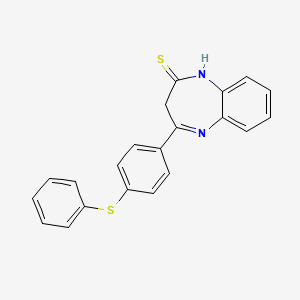

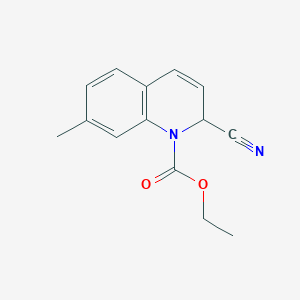

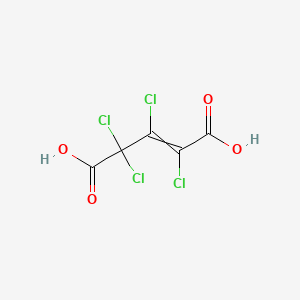

![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)
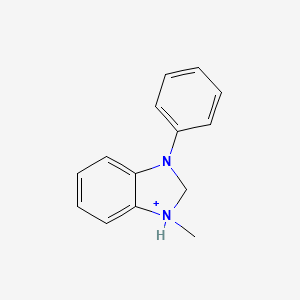
![1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14652555.png)
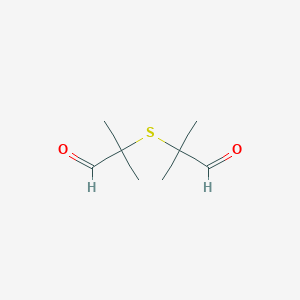

![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)
